2-methyl-5,6-dinitrobenzimidazole
Overview
Description
2-Methyl-5,6-dinitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitro groups at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5,6-dinitrobenzimidazole typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 5 and 6 positions of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Methyl-5,6-diamino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5,6-dinitro-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other benzimidazole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their potential use as therapeutic agents in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The biological activity of 2-methyl-5,6-dinitrobenzimidazole and its derivatives is primarily due to their ability to interact with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The benzimidazole ring can also mimic purine bases, allowing the compound to interfere with nucleic acid synthesis and function.
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,6-Dinitrobenzimidazole: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
2-Methyl-5-nitrobenzimidazole: Contains only one nitro group, leading to different reactivity and biological properties.
Uniqueness: 2-Methyl-5,6-dinitro-1H-benzimidazole is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H6N4O4 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-methyl-5,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6N4O4/c1-4-9-5-2-7(11(13)14)8(12(15)16)3-6(5)10-4/h2-3H,1H3,(H,9,10) |
InChI Key |
HQZNVJXYOZAFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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